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Compound of Interest

Compound Name:
Tert-butyl 3-ethynylpiperidine-1-

carboxylate

CAS No.: 664362-16-7

Cat. No.: B1288999

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol for 1-BOC-3-

ethynylpiperidine, a valuable building block in medicinal chemistry and drug development. The

synthesis is presented as a two-step process commencing from the readily available starting

material, 1-BOC-3-hydroxypiperidine. This document outlines detailed experimental

procedures, presents quantitative data in a clear, tabular format, and includes a visual

representation of the synthetic workflow.

I. Synthetic Strategy Overview
The synthesis of 1-BOC-3-ethynylpiperidine is efficiently achieved through a two-step

sequence:

Oxidation of 1-BOC-3-hydroxypiperidine: The initial step involves the oxidation of the

secondary alcohol in 1-BOC-3-hydroxypiperidine to the corresponding ketone, 1-BOC-3-
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piperidone. Several oxidation methods are available, with Swern oxidation being a common

and effective choice.

Seyferth-Gilbert Homologation: The resulting ketone, 1-BOC-3-piperidone, is then converted

to the terminal alkyne, 1-BOC-3-ethynylpiperidine, via a one-carbon homologation. The

Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann reagent, is a mild and

efficient method for this transformation.

This synthetic approach is reliable and scalable, making it suitable for laboratory-scale

synthesis and adaptable for larger-scale production.

II. Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis,

providing a clear comparison of the expected yields and molar equivalents of reagents.

Step Reaction
Starting
Material

Key
Reagents

Molar
Ratio
(Reagent:
SM)

Solvent
Typical
Yield

1
Swern

Oxidation

1-BOC-3-

hydroxypip

eridine

Oxalyl

chloride,

DMSO,

Triethylami

ne

1.5:1,

3.0:1, 5.0:1

Dichlorome

thane
85-95%

2

Seyferth-

Gilbert

Homologati

on

1-BOC-3-

piperidone

Ohira-

Bestmann

reagent,

Potassium

tert-

butoxide

1.2:1, 1.2:1
Tetrahydrof

uran
70-85%

III. Detailed Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 1-BOC-3-piperidone via Swern
Oxidation
This protocol details the oxidation of 1-BOC-3-hydroxypiperidine to 1-BOC-3-piperidone.

Materials:

1-BOC-3-hydroxypiperidine

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Inert atmosphere setup (e.g., nitrogen or argon)

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a

round-bottom flask under an inert atmosphere and cooled to -78 °C.
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A solution of dimethyl sulfoxide (3.0 equivalents) in anhydrous dichloromethane is added

dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The

reaction is stirred for 30 minutes.

A solution of 1-BOC-3-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane is

then added dropwise, ensuring the internal temperature remains below -65 °C. The mixture

is stirred for 1 hour at -78 °C.

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition

is complete, the cooling bath is removed, and the reaction is allowed to warm to room

temperature and stirred for 1 hour.

The reaction is quenched by the addition of water. The organic layer is separated, and the

aqueous layer is extracted with dichloromethane.

The combined organic layers are washed sequentially with saturated aqueous sodium

bicarbonate solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude 1-BOC-3-piperidone.

The crude product can be purified by flash column chromatography on silica gel using a

mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of 1-BOC-3-ethynylpiperidine via
Seyferth-Gilbert Homologation
This protocol describes the conversion of 1-BOC-3-piperidone to 1-BOC-3-ethynylpiperidine

using the Ohira-Bestmann reagent.

Materials:

1-BOC-3-piperidone

Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

Potassium tert-butoxide (KOtBu)
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Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon)

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

A solution of the Ohira-Bestmann reagent (1.2 equivalents) in anhydrous tetrahydrofuran is

prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C.

Potassium tert-butoxide (1.2 equivalents) is added portion-wise to the stirred solution at -78

°C. The mixture is stirred for 30 minutes at this temperature.

A solution of 1-BOC-3-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran is added

dropwise to the reaction mixture at -78 °C.

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room

temperature and stirred overnight.

The reaction is quenched by the addition of a saturated aqueous ammonium chloride

solution.

The mixture is extracted with diethyl ether. The combined organic layers are washed with

brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a mixture of

ethyl acetate and hexanes as the eluent to afford 1-BOC-3-ethynylpiperidine.

IV. Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental

workflow.

Step 1: Swern Oxidation Step 2: Seyferth-Gilbert Homologation

1-BOC-3-hydroxypiperidine 1-BOC-3-piperidone

(COCl)₂, DMSO,
Et₃N, DCM, -78 °C 1-BOC-3-piperidone 1-BOC-3-ethynylpiperidine

Ohira-Bestmann Reagent,
KOtBu, THF, -78 °C to rt

Click to download full resolution via product page

Caption: Chemical pathway for the synthesis of 1-BOC-3-ethynylpiperidine.
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Oxidation of 1-BOC-3-hydroxypiperidine

Seyferth-Gilbert Homologation

1. Prepare Swern Reagent
((COCl)₂ + DMSO in DCM at -78°C)

2. Add 1-BOC-3-hydroxypiperidine
(in DCM at -78°C)

3. Add Triethylamine
(Warm to RT)

4. Aqueous Work-up
(Wash with NaHCO₃ and Brine)

5. Purification
(Column Chromatography)

1. Prepare Ylide
(Ohira-Bestmann Reagent + KOtBu

in THF at -78°C)

Proceed to next step

2. Add 1-BOC-3-piperidone
(in THF at -78°C)

3. Warm to Room Temperature
(Overnight Stirring)

4. Aqueous Work-up
(Quench with NH₄Cl, Extract)

5. Purification
(Column Chromatography)

K

Final Product:
1-BOC-3-ethynylpiperidine

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis.
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To cite this document: BenchChem. [Synthesis of 1-BOC-3-ethynylpiperidine: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288999/docs#synthesis-of-1-boc-3-
ethynylpiperidine-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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